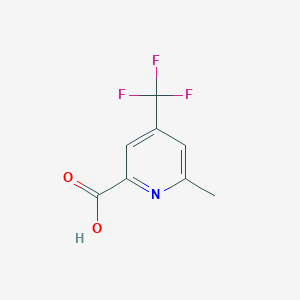
6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a pyridine derivative. For example, 4-iodobenzene can be trifluoromethylated to produce the desired compound . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted products.
Aplicaciones Científicas De Investigación
6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the carboxylic acid group can influence the compound’s reactivity and binding affinity to various targets. The exact mechanism may vary depending on the specific application and the biological or chemical system involved .
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: This compound is similar in structure but contains an aldehyde group instead of a carboxylic acid group.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: This compound has the trifluoromethyl group at the 2-position and the carboxylic acid group at the 4-position.
Uniqueness
6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can result in distinct chemical properties and reactivity compared to other similar compounds. The presence of both a methyl group and a trifluoromethyl group on the pyridine ring can influence its electronic properties and make it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-5(8(9,10)11)3-6(12-4)7(13)14/h2-3H,1H3,(H,13,14) |
Clave InChI |
YCWCFDBJXWABJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
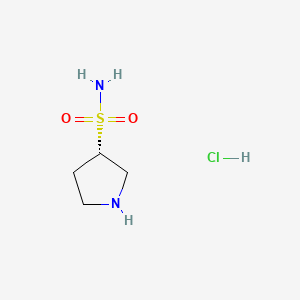
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)


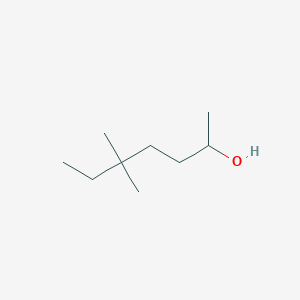
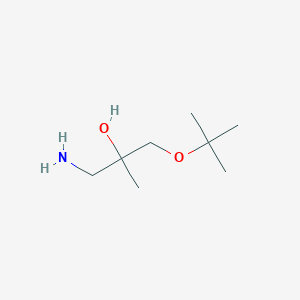
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)

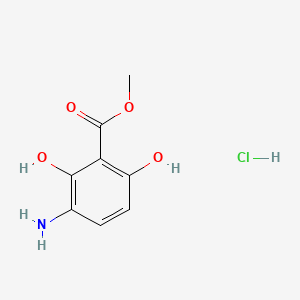

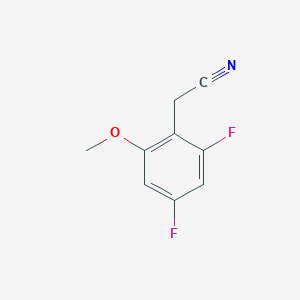
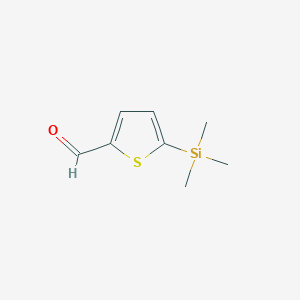
![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
